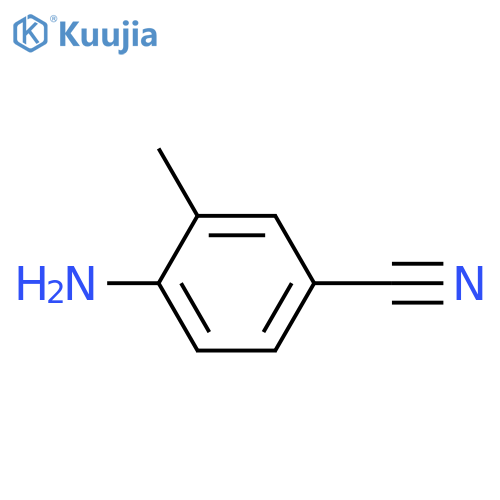

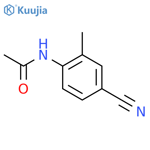

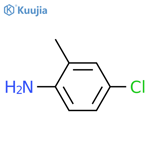

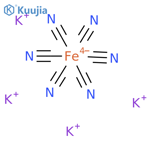

Synthesis of new cyano-substituted analogues of Troeger's bases from bromo-derivatives. A stereochemical dependence of long-range (nJHH, n = 4, 5, and 6) proton-proton and proton-carbon (nJCH, n = 1, 2, 3, 4, and 5) coupling constants of these compounds

,

Magnetic Resonance in Chemistry,

2019,

57(7),

423-454